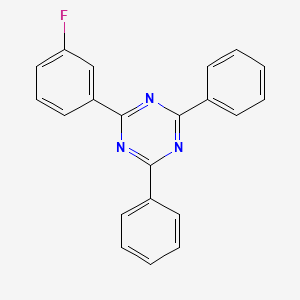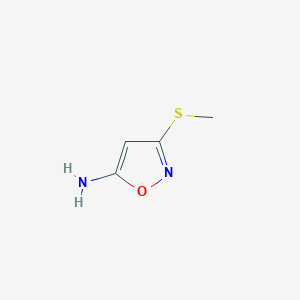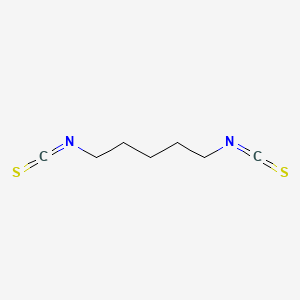
2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a fluorophenyl group and two diphenyl groups attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-fluoroaniline with benzaldehyde derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazines with different functional groups.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of materials with unique electronic properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The triazine ring can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4,6-diphenyl-1,3,5-triazine: Lacks the fluorine substituent, which can affect its chemical properties and biological activity.
2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine: Similar structure but with the fluorine atom in a different position, leading to different reactivity and applications.
2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine:
Uniqueness
2-(3-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine is unique due to the presence of the fluorine atom in the 3-position of the phenyl ring. This fluorine atom can significantly impact the compound’s electronic properties, reactivity, and biological activity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-4,6-diphenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3/c22-18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPXLFOIDYQLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentanedioic acid, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-oxo-, 1,5-dimethyl ester](/img/structure/B11827612.png)




![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)

![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
![2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
![(9R,9aR)-9a-(2-bromoprop-2-en-1-yl)-7-methoxy-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827681.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)

